N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3-chloro-4-methoxyphenyl group linked via a thioether bridge to an imidazo[1,2-c]quinazolinone scaffold. The chloro and methoxy substituents on the phenyl ring enhance its lipophilicity and electronic properties, making it a candidate for studies in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-12(2)19-21(29)27-20(26-19)14-6-4-5-7-16(14)25-22(27)31-11-18(28)24-13-8-9-17(30-3)15(23)10-13/h4-10,12,19H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCQAAMZFPCVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a chloro-substituted phenyl group, a methoxy group, and an imidazoquinazoline moiety. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to this compound.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : SKOV3 (ovarian), DU145 (prostate), THP1 (leukemia), U937 (leukemia), and COLO205 (colon).
- IC50 Values : Many derivatives showed IC50 values less than 10 µg/mL, indicating potent activity against these cell lines .
The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, quinazoline derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Quinazoline derivatives are known for their broad-spectrum antimicrobial activities.
Study Findings
Research indicates that certain quinazoline compounds exhibit significant antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chloro group at C3 | Increases cytotoxicity against cancer cells |
| Methoxy group at C4 | Enhances solubility and bioavailability |
| Isopropyl thio group | Improves binding affinity to target proteins |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with similar compounds from available literature and databases:
Table 1: Structural Comparison of Key Analogues
Functional Group Analysis
- Thioether vs. Thiophene/Thioxo Groups : The target compound’s thioether bridge (C–S–C) provides greater conformational flexibility compared to the rigid thiophene (731804-03-8) or thioxo-triazole (930944-60-8) systems .
- Chloro-Methoxy Phenyl vs.
- Imidazoquinazolinone vs. Triazole/Thienopyrimidine Scaffolds: The fused imidazoquinazolinone system offers π-π stacking and hydrophobic interactions absent in simpler triazole or thienopyrimidine derivatives .
Hydrogen-Bonding and Crystal Packing
The target compound’s methoxy and carbonyl groups are likely to participate in hydrogen-bonding networks, as seen in analogous systems . For example, the ketone at position 3 may act as an acceptor, while the acetamide NH could serve as a donor. This contrasts with 930944-60-8, where the triazole-thioxo group forms weaker hydrogen bonds due to reduced polarity .
Pharmacological Implications (Inferred from Structural Features)
While direct pharmacological data for the target compound are absent in the provided evidence, its structural features suggest:
- Metabolic Stability : The chloro and methoxy groups could reduce oxidative metabolism compared to methyl-substituted analogues (e.g., 731804-03-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
